methyl 7-fluoro-1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

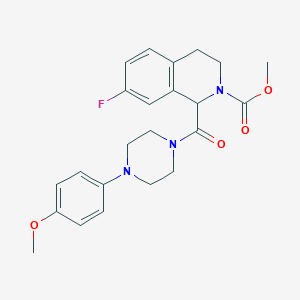

Methyl 7-fluoro-1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule characterized by a dihydroisoquinoline scaffold fused with a piperazine-carbonyl moiety. Key structural features include:

- 4-Methoxyphenyl group attached to the piperazine fragment, contributing to lipophilicity and receptor affinity.

- Methyl ester at the 2-position, which may act as a prodrug moiety or influence metabolic stability.

Properties

IUPAC Name |

methyl 7-fluoro-1-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O4/c1-30-19-7-5-18(6-8-19)25-11-13-26(14-12-25)22(28)21-20-15-17(24)4-3-16(20)9-10-27(21)23(29)31-2/h3-8,15,21H,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFRDNYMBJKMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C4=C(CCN3C(=O)OC)C=CC(=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-fluoro-1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article aims to detail the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C24H28FN3O4

- Molecular Weight : 433.49 g/mol

This compound features a piperazine ring, which is known for its diverse pharmacological properties, including anxiolytic and antidepressant effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its effects on the central nervous system (CNS) and its potential anticancer properties.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit significant interactions with serotonin and dopamine receptors, which are critical in regulating mood and behavior. The piperazine moiety in this compound suggests potential antidepressant and anxiolytic activities.

Table 1: Neuropharmacological Activity of Related Compounds

| Compound Name | Target Receptor | Activity | Reference |

|---|---|---|---|

| Compound A | 5-HT2A | Antagonist | |

| Compound B | D2 | Agonist | |

| Compound C | α1 | Antagonist |

2. Anticancer Activity

The isoquinoline derivatives have been widely studied for their anticancer properties. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.

Case Study: In Vitro Evaluation

In a study assessing the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231), significant inhibition of cell growth was observed at concentrations above 10 µM. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| MDA-MB-231 | 8 | Cell cycle arrest |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation. The compound's interaction with neurotransmitter receptors suggests a dual mechanism where it can affect both CNS activity and tumor biology.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

- Piperazine-Carbonyl Linkage : All compounds share a piperazine-carbonyl backbone, critical for hydrogen bonding and receptor interaction. The target compound’s 4-methoxyphenyl group enhances π-π stacking compared to bromo () or fluorobenzyl () substituents.

- Heterocyclic Core: The dihydroisoquinoline core in the target compound contrasts with thienoimidazole () or quinoline () systems, impacting solubility and target selectivity.

- Substituent Effects: Fluorine vs. Methoxy vs. Fluorine: The 4-methoxy group (target) offers stronger electron-donating effects than 4-fluoro (), which may enhance metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 7-fluoro-1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodological Answer : The synthesis of piperazine-carbonyl derivatives typically involves coupling reactions. For example, 1-(4-fluorobenzyl)piperazine derivatives can be synthesized by reacting piperazine intermediates with acyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine as a base . For the target compound, a similar approach could involve coupling 4-(4-methoxyphenyl)piperazine with a fluorinated isoquinoline carbonyl chloride. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products. Yield optimization may require purification via flash chromatography or crystallization .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) with a mobile phase of methanol, water, and phosphate buffer (adjusted to pH 5.5) can assess purity . Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and mass spectrometry (MS) are critical for structural confirmation. For example, the piperazine carbonyl group typically shows a characteristic 13C NMR signal near 165–170 ppm .

Q. What safety precautions are essential during handling?

- Methodological Answer : Based on structurally similar compounds, this compound may cause skin/eye irritation. Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work under a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizers due to potential decomposition risks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with receptors like serotonin or dopamine transporters. Pharmacophore modeling based on the piperazine-carbonyl scaffold may identify affinity for kinase or G-protein-coupled receptors. Validate predictions with in vitro assays, such as radioligand binding studies .

Q. What strategies address low yields in multi-step synthesis?

- Methodological Answer : Low yields often arise from unstable intermediates or side reactions. For example, the isoquinoline ring’s fluorination step may require protecting groups to prevent undesired substitutions. Kinetic monitoring via inline FTIR or LC-MS can identify bottlenecks. Continuous flow reactors improve reproducibility in acylation steps .

Q. How does the compound’s stability vary under different pH conditions?

- Methodological Answer : Stability can be assessed using accelerated degradation studies. For piperazine derivatives, acidic conditions (pH < 3) may hydrolyze the carbonyl group, while alkaline conditions (pH > 9) could degrade the ester moiety. Use HPLC to quantify degradation products and derive Arrhenius plots for shelf-life predictions .

Q. What mechanisms explain contradictory bioactivity data across studies?

- Methodological Answer : Contradictions may stem from differences in assay conditions (e.g., cell line variability, serum concentration). For example, serum proteins may bind the compound, reducing its effective concentration. Conduct dose-response curves in standardized assays (e.g., NIH/3T3 vs. HEK293 cells) and use statistical tools like ANOVA to identify confounding variables .

Q. How can researchers design analogs to improve metabolic stability?

- Methodological Answer : Replace the methyl ester with a tert-butyl ester to resist esterase-mediated hydrolysis. Introduce electron-withdrawing groups on the phenyl ring to reduce oxidative metabolism. Evaluate analogs using microsomal stability assays and compare half-life (t½) values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.